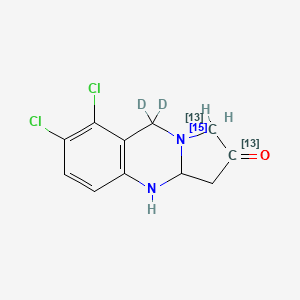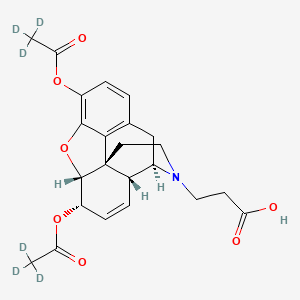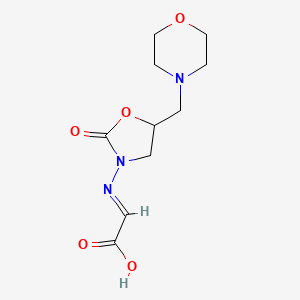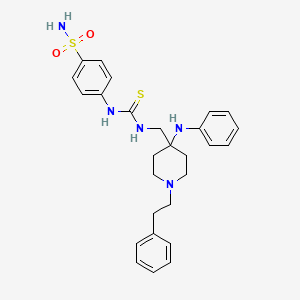
Bz-RGFFP-4M|ANA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bz-RGFFP-4M|ANA is a synthetic peptide substrate used primarily for the determination of cathepsin D activity. Cathepsin D is an aspartic protease involved in protein degradation and processing. This compound is suitable for both colorimetric and fluorometric assays, making it a versatile tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bz-RGFFP-4M|ANA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bz-RGFFP-4M|ANA primarily undergoes hydrolysis reactions catalyzed by cathepsin D. The enzyme cleaves the peptide bond between phenylalanine residues, releasing the 4-methoxy-β-naphthylamine moiety .
Common Reagents and Conditions
Reagents: Cathepsin D, buffer solutions (e.g., phosphate buffer)
Conditions: Optimal pH for cathepsin D activity (typically around pH 3.5-4.0), temperature (37°C)
Major Products
The hydrolysis of this compound by cathepsin D results in the formation of smaller peptide fragments and the release of 4-methoxy-β-naphthylamine, which can be detected colorimetrically or fluorometrically .
Aplicaciones Científicas De Investigación
Bz-RGFFP-4M|ANA is widely used in scientific research for the following applications:
Biochemistry: Studying the activity and inhibition of cathepsin D, a key enzyme in protein degradation and processing.
Cell Biology: Investigating the role of cathepsin D in cellular processes such as apoptosis and autophagy.
Industry: Developing and optimizing assays for drug discovery and development.
Mecanismo De Acción
Bz-RGFFP-4M|ANA acts as a substrate for cathepsin D. The enzyme recognizes and binds to the peptide sequence, cleaving the peptide bond between phenylalanine residues. This hydrolytic reaction releases the 4-methoxy-β-naphthylamine moiety, which can be quantified using colorimetric or fluorometric methods. The activity of cathepsin D can be assessed based on the rate of substrate cleavage .
Comparación Con Compuestos Similares
Similar Compounds
Bz-RGFFP-4-MeOβNA: Another substrate for cathepsin D, differing in the substitution of the 4-methoxy group.
Cathepsin D Substrate I: A general substrate for cathepsin D activity assays.
Uniqueness
Bz-RGFFP-4M|ANA is unique due to its specific peptide sequence and the presence of the 4-methoxy-β-naphthylamine moiety, which allows for sensitive detection of cathepsin D activity. Its versatility in both colorimetric and fluorometric assays makes it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C49H55N9O7 |
|---|---|
Peso molecular |
882.0 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H55N9O7/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52)/t38-,39-,40-,41-/m0/s1 |
Clave InChI |
PAPRWSLVXWNEPB-MFDNGWNGSA-N |
SMILES isomérico |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6 |
SMILES canónico |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)


![(2S)-2-[6-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[6-[[(1S)-1-carboxyethyl]amino]-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoylamino]propanoic acid;bromide](/img/structure/B12383118.png)
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)







